molecular formula C16H14ClN3OS B5118703 5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride

5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride

Katalognummer B5118703
Molekulargewicht: 331.8 g/mol
InChI-Schlüssel: YZTGTNBIFHOXHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride, also known as ADTC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ADTC is a positively charged molecule that can interact with negatively charged biological molecules, making it a useful tool for studying various biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and ion transport. 5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride has been shown to bind to negatively charged amino acid residues in proteins, making it a useful tool for studying protein-protein interactions. Additionally, 5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride can inhibit the activity of enzymes that require negatively charged cofactors, such as ATP, making it useful for studying enzyme kinetics. Finally, 5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride can interact with ion channels and transporters, making it useful for studying ion transport across cell membranes.

Wirkmechanismus

The mechanism of action of 5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride is based on its positive charge and ability to interact with negatively charged biological molecules. 5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride can bind to negatively charged amino acid residues in proteins, inhibiting their activity or altering their conformation. Additionally, 5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride can interact with negatively charged cofactors, such as ATP, inhibiting the activity of enzymes that require these cofactors. Finally, 5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride can interact with ion channels and transporters, altering their activity and affecting ion transport across cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride depend on the specific system being studied. In general, 5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride can alter the activity of proteins, enzymes, and ion channels, affecting various biochemical and physiological processes. For example, 5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride has been shown to inhibit the activity of the ATPase pump, leading to an increase in intracellular calcium concentration. Additionally, 5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride can inhibit the activity of the potassium channel, leading to depolarization of the cell membrane.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride in lab experiments include its specificity for negatively charged biological molecules, its ability to alter the activity of proteins, enzymes, and ion channels, and its relatively low toxicity. However, there are also limitations to using 5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride, including its potential for nonspecific binding to other molecules, its limited solubility in aqueous solutions, and its potential for interfering with other experimental assays.

Zukünftige Richtungen

There are many potential future directions for research on 5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride. One area of interest is the development of new synthetic methods for 5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride that are more efficient and scalable. Additionally, there is potential for using 5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride in drug discovery and development, as it can interact with various biological targets. Finally, there is potential for using 5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride in the study of various diseases and physiological processes, such as cancer and ion transport disorders.
Conclusion:
In conclusion, 5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride is a synthetic compound that has many potential applications in scientific research. Its positive charge and ability to interact with negatively charged biological molecules make it a useful tool for studying various biochemical and physiological processes. While there are limitations to using 5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride, there are also many potential future directions for research on this compound.

Synthesemethoden

5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride can be synthesized using a multistep process that involves the reaction of various starting materials. The first step involves the reaction of 2-aminothiophenol with acetic anhydride to form 5-acetylamino-2-mercaptobenzothiazole. This intermediate is then reacted with benzil to form 5-acetylamino-2,3-diphenyl-1,2,4-thiadiazole. Finally, this compound is treated with hydrochloric acid to form the chloride salt of 5-(acetylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium chloride.

Eigenschaften

IUPAC Name

N-(2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-yl)acetamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS.ClH/c1-12(20)17-16-18-15(13-8-4-2-5-9-13)19(21-16)14-10-6-3-7-11-14;/h2-11H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTGTNBIFHOXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=[N+](S1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-yl)acetamide;chloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.